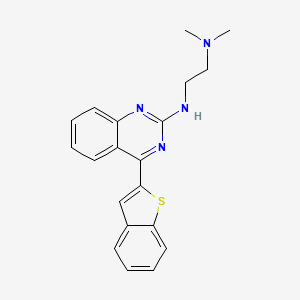

1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl-

Description

This compound is an ethanediamine derivative featuring a dimethylated amine group and a complex aromatic substituent (4-benzo(b)thien-2-yl-2-quinazolinyl) on the adjacent nitrogen.

Properties

CAS No. |

124959-62-2 |

|---|---|

Molecular Formula |

C20H20N4S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

N-[4-(1-benzothiophen-2-yl)quinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C20H20N4S/c1-24(2)12-11-21-20-22-16-9-5-4-8-15(16)19(23-20)18-13-14-7-3-6-10-17(14)25-18/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |

InChI Key |

HYSZURUKXLLNHD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=NC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and benzothiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include:

Quinazoline derivatives: These are often synthesized through cyclization reactions involving anthranilic acid derivatives.

Benzothiophene derivatives: These can be prepared via Friedel-Crafts acylation followed by cyclization.

The final coupling reaction usually requires a catalyst and may involve conditions such as elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides and benzothiophene sulfoxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline and benzothiophene derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or benzothiophene rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The unique electronic properties of the quinazoline and benzothiophene moieties make this compound useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Aromatic vs. Alkyl Substituents

- Target Compound : The benzo(b)thienyl-quinazolinyl group likely reduces water solubility due to hydrophobicity but enhances UV-vis absorption for analytical detection .

- N,N-Dimethyl-N'-ethylethylenediamine () : With smaller ethyl and dimethyl groups, this analog is fully miscible in water, highlighting how bulky aromatic substituents decrease polarity .

- N,N,N',N'-Tetramethyl-1,2-ethanediamine () : The absence of aromatic groups results in higher volatility (vapor pressure: 202.67 kPa at 417.25 K) compared to the target compound, which is expected to have lower volatility .

Coordination Chemistry

- TBIMEDA (): A benzimidazole-substituted ethanediamine forms octahedral metal complexes via nitrogen donors. The target compound’s quinazolinyl group may similarly coordinate metals, though steric hindrance could limit binding efficiency .

- N-(2-Aminoethyl)-1,2-ethanediamine (): This analog’s primary amine facilitates stronger metal chelation, whereas the target compound’s tertiary amines may restrict coordination modes .

Data Table: Key Properties of Ethanediamine Derivatives

Research Findings and Challenges

- Electronic Properties : The quinazolinyl group’s electron-deficient nature may enhance reactivity in electrophilic substitutions compared to benzimidazole derivatives .

- Synthesis Complexity : Introducing the benzo(b)thienyl-quinazolinyl moiety requires precise control to avoid side reactions, as seen in multi-step syntheses of TBIMEDA .

Biological Activity

1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : N-[4-(1-benzothiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine

- Molecular Formula : CHNS

- Molecular Weight : 380.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cell signaling and metabolism.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing central nervous system functions.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 1,2-Ethanediamine have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Example A | HCT-116 | 16.19 ± 1.35 |

| Example B | MCF-7 | 17.16 ± 1.54 |

These values indicate that the compounds can effectively inhibit cancer cell proliferation at micromolar concentrations .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems. Benzodiazepine-like compounds often demonstrate anxiolytic and sedative properties through GABA-A receptor agonism .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various quinazoline derivatives, it was found that modifications to the benzothiophene moiety significantly enhanced the anticancer activity. The study utilized a range of human cancer cell lines to evaluate the potency of these compounds .

Study 2: Neuroactive Properties

Another research focused on the neuroactive properties of similar compounds indicated potential applications in treating anxiety and sleep disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.